Alterbrassicene B

Description

BenchChem offers high-quality Alterbrassicene B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alterbrassicene B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

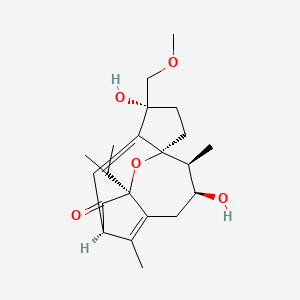

(1R,4R,7R,9S,12S,13S)-4,12-dihydroxy-4-(methoxymethyl)-13,15-dimethyl-9-propan-2-yl-14-oxatetracyclo[7.4.1.17,10.01,5]pentadeca-5,10(15)-dien-8-one |

InChI |

InChI=1S/C21H30O5/c1-11(2)21-15-9-16(22)13(4)20(26-21)7-6-19(24,10-25-5)17(20)8-14(12(15)3)18(21)23/h8,11,13-14,16,22,24H,6-7,9-10H2,1-5H3/t13-,14+,16-,19-,20+,21-/m0/s1 |

InChI Key |

FCUJDALUYULBFN-CMKJHORQSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CC2=C([C@H]3C=C4[C@]1(CC[C@@]4(COC)O)O[C@@]2(C3=O)C(C)C)C)O |

Canonical SMILES |

CC1C(CC2=C(C3C=C4C1(CCC4(COC)O)OC2(C3=O)C(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Fungal Origin and Biosynthesis of Alterbrassicene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alterbrassicene B is a structurally complex fusicoccane diterpenoid, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the origin, isolation, and structural characterization of Alterbrassicene B. Detailed experimental protocols for the fermentation of the source organism, extraction, and purification of the compound are presented. Furthermore, this guide outlines the spectroscopic data used for its structural elucidation and proposes a putative biosynthetic pathway. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document serves as a critical resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery and development. The fusicoccane diterpenoids, characterized by a unique 5-8-5 tricyclic carbon skeleton, have garnered significant attention due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Alterbrassicene B, a modified fusicoccane, represents a fascinating example of the chemical diversity generated by fungal secondary metabolism. This guide delves into the technical details of its origin and scientific characterization.

Origin of Alterbrassicene B

Alterbrassicene B is a secondary metabolite produced by the necrotrophic fungus Alternaria brassicicola. The specific strain from which Alterbrassicene B was first isolated was found residing on the leaves of Siegesbeckia pubescens in Anhui province, China. The discovery and characterization of Alterbrassicene B were first reported by Zhang and colleagues in 2020.[1] Alternaria brassicicola is a well-known plant pathogen, and its prolific production of diverse secondary metabolites is a key aspect of its interaction with host organisms.

Experimental Protocols

The isolation and characterization of Alterbrassicene B involve a multi-step process encompassing fungal fermentation, extraction, chromatographic separation, and spectroscopic analysis.

Fungal Fermentation

The production of Alterbrassicene B is achieved through the cultivation of Alternaria brassicicola.

-

Organism: Alternaria brassicicola

-

Culture Medium: Potato Dextrose Agar (PDA) is a suitable medium for the vegetative growth of the fungus. For large-scale fermentation to produce secondary metabolites, a solid rice medium is often employed.

-

Fermentation Conditions: The fungus is typically cultured on a solid rice medium in Fernbach flasks. The flasks are incubated under static conditions at a controlled temperature, usually around 25-28 °C, for a period of 30-40 days in the dark. This extended incubation period allows for the accumulation of secondary metabolites, including Alterbrassicene B.

Extraction and Isolation

Following the fermentation period, the fungal culture is harvested and subjected to an extraction and purification cascade.

-

Extraction: The solid fermented rice substrate is extracted exhaustively with a solvent mixture, typically ethyl acetate (EtOAc), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which typically contains Alterbrassicene B, is subjected to multiple steps of chromatography for purification.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture.

-

Sephadex LH-20 Column Chromatography: Fractions containing Alterbrassicene B are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative or preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

The workflow for the extraction and isolation of Alterbrassicene B is depicted below.

Structure Elucidation

The chemical structure of Alterbrassicene B was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are conducted to elucidate the complex three-dimensional structure. These include:

-

¹H NMR: To identify proton signals and their multiplicities.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and building the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

Data Presentation

The key quantitative data for Alterbrassicene B are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₈O₄ |

| Exact Mass (HR-ESI-MS) | [M+H]⁺ calculated for C₂₀H₂₉O₄⁺, found value from publication |

| ¹H NMR (CDCl₃, 500 MHz) | Key chemical shifts and multiplicities from publication |

| ¹³C NMR (CDCl₃, 125 MHz) | Key chemical shifts from publication |

| Optical Rotation | [α]D value in a specified solvent from publication |

| UV (MeOH) λmax (log ε) | Wavelengths of maximum absorption from publication |

| IR (KBr) νmax | Key infrared absorption frequencies (cm⁻¹) from publication |

Putative Biosynthetic Pathway

Alterbrassicene B belongs to the fusicoccane family of diterpenoids. The biosynthesis of these compounds generally starts from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes. The proposed biosynthetic pathway for the core fusicoccane skeleton in Alternaria species involves the following key steps:

-

Cyclization: GGPP undergoes a complex cyclization cascade catalyzed by a terpene cyclase, specifically a fusicoccadiene synthase, to form the characteristic 5-8-5 tricyclic hydrocarbon intermediate, fusicoccadiene.

-

Oxidative Modifications: The fusicoccadiene scaffold is then subjected to a series of oxidative modifications, including hydroxylations, epoxidations, and rearrangements. These reactions are typically catalyzed by cytochrome P450 monooxygenases and other oxidoreductases. The specific pattern of these modifications leads to the vast structural diversity observed within the fusicoccane family, including the formation of Alterbrassicene B.

The general biosynthetic pathway leading to the fusicoccane core is illustrated below.

Conclusion

Alterbrassicene B is a noteworthy example of the intricate chemical structures produced by fungi. Its origin from Alternaria brassicicola highlights the importance of exploring microbial sources for novel bioactive compounds. The detailed experimental protocols and structural data presented in this guide provide a valuable resource for researchers aiming to re-isolate, synthesize, or further investigate the biological properties of Alterbrassicene B and related fusicoccane diterpenoids. Future research may focus on elucidating the specific enzymatic steps in its biosynthetic pathway, which could enable its biotechnological production through synthetic biology approaches.

References

Alterbrassicene B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Alterbrassicene B, a modified fusicoccane-type diterpenoid discovered from the necrotrophic fungal pathogen Alternaria brassicicola. The document details the fermentation, extraction, and chromatographic isolation procedures employed in its initial discovery. Furthermore, it summarizes the quantitative data from these processes and presents the current understanding of Alterbrassicene B's biological activity, including its observed weak cytotoxic effects. This guide is intended to serve as a comprehensive resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of this novel tetracyclic diterpenoid.

Introduction

Alternaria brassicicola, a prominent fungal pathogen affecting a wide range of cruciferous crops, is a known producer of a diverse array of secondary metabolites.[1][2] In 2020, a study by Li, F. et al. reported the isolation and characterization of seven new modified fusicoccane-type diterpenoids from this fungus, one of which was designated as Alterbrassicene B.[3][4][5]

Alterbrassicene B is distinguished by its novel tetracyclic 5/6/6/5 ring system, a feature that sets it apart from other known fusicoccane diterpenoids.[3][4][5] The structural elucidation of Alterbrassicene B was accomplished through a combination of spectroscopic techniques, including NMR and HRESIMS, with its absolute configuration determined by ECD calculation and single-crystal X-ray diffraction.[3][4][5] Initial biological screenings have indicated that Alterbrassicene B possesses weak cytotoxic activity.[3][4][5] This guide provides a detailed account of the experimental procedures for its discovery and isolation, a summary of the quantitative data, and an exploration of its biological significance.

Discovery and Isolation of Alterbrassicene B

The discovery of Alterbrassicene B was the result of a systematic investigation into the secondary metabolites produced by Alternaria brassicicola. The overall workflow for the isolation of this compound is depicted below.

Experimental Protocols

The strain of Alternaria brassicicola was isolated from the leaves of Isatis indigotica Fort. The fungus was cultured on potato dextrose agar (PDA) plates at 25 °C for 7 days. For large-scale fermentation, agar plugs were used to inoculate 100 flasks (1 L) each containing 300 mL of potato dextrose broth (PDB). The flasks were incubated on a rotary shaker at 150 rpm and 28 °C for 7 days. Subsequently, the fermented broth was used to inoculate solid rice medium in 200 flasks (1 L), each containing 80 g of rice and 120 mL of distilled water. The solid-state fermentation was carried out under static conditions at 28 °C for 30 days.

The fermented rice solid medium (a total of 16 kg) was extracted three times with ethyl acetate (EtOAc). The organic solvent was evaporated under reduced pressure to yield a crude extract. This crude extract was then partitioned between petroleum ether and methanol (MeOH). The methanol-soluble fraction was concentrated to yield the final fraction for further purification.

The methanol-soluble fraction was subjected to column chromatography over a silica gel column, eluting with a gradient of chloroform-methanol to yield eight fractions (Fr. A–H). Fraction E was further purified by column chromatography on an ODS column with a methanol-water gradient to give seven subfractions (E1–E7). Subfraction E5 was then subjected to chromatography on a Sephadex LH-20 column, eluting with methanol, followed by further purification by semi-preparative HPLC to afford Alterbrassicene B.

Data Presentation: Quantitative Yields

The following table summarizes the quantitative data obtained during the isolation of Alterbrassicene B.

| Step | Description | Starting Material | Yield |

| 1 | Fermentation | Solid rice medium | 16 kg |

| 2 | Extraction | Fermented medium | 1.2 kg of crude extract |

| 3 | Solvent Partition | Crude Extract | 700 g of MeOH-soluble fraction |

| 4 | Final Purification | Fraction E | 4.5 mg of Alterbrassicene B |

Biological Activity of Alterbrassicene B

Cytotoxicity

In the initial study by Li et al. (2020), Alterbrassicene B, along with several other isolated fusicoccane diterpenoids, was evaluated for its cytotoxic activity against five human cancer cell lines. The results indicated that Alterbrassicene B exhibited weak cytotoxicity.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Promyelocytic Leukemia | > 40 |

| SMMC-7721 | Hepatocellular Carcinoma | > 40 |

| A-549 | Lung Cancer | > 40 |

| MCF-7 | Breast Cancer | > 40 |

| SW480 | Colorectal Cancer | > 40 |

Potential Mechanism of Action: Insights from Related Compounds

While specific mechanistic studies on Alterbrassicene B are yet to be published, the biological activity of structurally related fusicoccane diterpenoids from Alternaria brassicicola provides valuable insights into its potential mechanism of action. For instance, Alterbrassicene A has been identified as an inhibitor of IKKβ in the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses, cell proliferation, and survival. Inhibition of the NF-κB pathway is a well-established strategy in the development of anti-inflammatory and anticancer agents. Given the structural similarities, it is plausible that the weak cytotoxicity of Alterbrassicene B may also be mediated through modulation of the NF-κB or other related signaling pathways.

Conclusion and Future Directions

Alterbrassicene B represents a structurally novel fusicoccane diterpenoid with intriguing, albeit weak, biological activity. The detailed protocols for its isolation from Alternaria brassicicola provide a foundation for further chemical and biological investigations. Future research should focus on elucidating the specific molecular targets and mechanisms of action responsible for its cytotoxic effects. Structure-activity relationship studies, potentially through the synthesis of analogues, could help in identifying more potent derivatives with enhanced therapeutic potential. Furthermore, exploring the biosynthetic pathway of Alterbrassicene B could open avenues for its biotechnological production and the generation of novel derivatives. This in-depth technical guide serves as a critical resource to facilitate and inspire such future endeavors in the field of natural product drug discovery.

References

- 1. Modified Fusicoccane-Type Diterpenoids from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Classification, Sources, Phytochemistry, and Pharmacology of Norditerpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Heterologous biosynthesis of cotylenol and concise synthesis of fusicoccane diterpenoids [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of Alterbrassicene B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for Alterbrassicene B, a diterpenoid isolated from the fungus Alternaria brassicicola. While specific quantitative NMR and HRMS data are not publicly available in the searched literature, this document outlines the general methodologies and expected data presentation for the spectroscopic analysis of such natural products.

Compound Identity

-

Compound Name: Alterbrassicene B

-

Molecular Formula: C₂₁H₃₀O₅

-

Molecular Weight: 362.46 g/mol

-

Source: Isolated from the necrotrophic fungus Alternaria brassicicola. The structure of Alterbrassicene B was elucidated through spectroscopic methods, including NMR and HRESIMS.

-

Biological Activity: Exhibits cytotoxic activity against certain cancer cell lines.

Spectroscopic Data (Data Not Available)

Detailed ¹H NMR, ¹³C NMR, and HRMS data for Alterbrassicene B are reported in the scientific literature, specifically in the journal Bioorganic Chemistry (2020, volume 100, article 103887). However, the full text and supplementary information containing the specific spectral data were not accessible in the conducted search.

For illustrative purposes, the following tables provide a standard format for the presentation of such data.

Table 1: Hypothetical ¹H NMR Data for Alterbrassicene B (CD₃OD, 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., 1 | 3.50 | d | 8.5 |

| e.g., 2 | 2.15 | m | |

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for Alterbrassicene B (CD₃OD, 125 MHz)

| Position | δC (ppm) |

| e.g., 1 | 78.2 |

| e.g., 2 | 45.1 |

| ... | ... |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS data is crucial for confirming the elemental composition of a molecule. The data is typically presented as follows:

-

Ionization Mode: ESI (Electrospray Ionization)

-

Mass Analyzer: TOF (Time-of-Flight) or Orbitrap

-

Calculated m/z: [M+H]⁺ or [M+Na]⁺ calculated for the molecular formula C₂₁H₃₀O₅.

-

Found m/z: The experimentally determined mass-to-charge ratio.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and HRMS data for a natural product like Alterbrassicene B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: An accurately weighed sample of pure Alterbrassicene B (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition: Standard 1D NMR experiments (¹H and ¹³C) are performed. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically acquired to aid in the complete structural elucidation and assignment of all proton and carbon signals.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of Alterbrassicene B is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without the addition of a modifier like formic acid or sodium acetate to promote ionization.

-

Instrumentation: The sample solution is introduced into the HRMS instrument, typically a TOF or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired in positive or negative ion mode over a specified mass range.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated for the expected molecular formula to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel natural product.

Alterbrassicene B: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Alterbrassicene B, a novel fusicoccane-derived diterpenoid. The information presented herein is intended to support research and development efforts in oncology and related fields.

Physicochemical and Biological Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₀O₅ | [2] |

| Molecular Weight | 362.46 g/mol | [2] |

| CAS Number | 2575789-01-2 | [2] |

| Chemical Structure | Novel tetracyclic oxa-bridged scaffold | [1] |

| Physical State | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | |

| Biological Activity | Anticancer agent | [2] |

| IC₅₀ (OVCAR) | 19.25 µM | [2] |

| IC₅₀ (MDA-MB-231) | 31.22 µM | [2] |

Experimental Protocols

Enantioselective Total Synthesis of (-)-Alterbrassicene B

The first enantioselective total synthesis of (-)-Alterbrassicene B has been accomplished, providing a crucial route for obtaining the pure compound for further studies.[1][2] The synthesis is a multi-step process that involves the convergent union of two enantioenriched cyclopentene fragments.

Key Steps:

-

Fragment Synthesis: Preparation of two distinct, enantioenriched cyclopentene building blocks.

-

Convergent Union: Coupling of the two cyclopentene fragments to form a core intermediate.

-

Stereoselective Transformations: A series of substrate-controlled hydration, oxidation, and reduction reactions to establish the correct stereochemistry.

-

Formation of (+)-3-Ketobrassicicene W: The intermediate from the previous steps is converted to (+)-3-Ketobrassicicene W.

-

Final Conversion to (-)-Alterbrassicene B: A Lewis acid-induced transannular oxa-Michael addition transforms (+)-3-Ketobrassicicene W into the final product, (-)-Alterbrassicene B.[1]

Isolation from Alternaria brassicicola

While a detailed, step-by-step protocol for the isolation of Alterbrassicene B is not explicitly available, a general procedure for the isolation of secondary metabolites from Alternaria brassicicola can be outlined as follows.

Generalized Protocol:

-

Fungal Culture: Cultivation of Alternaria brassicicola in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning or column chromatography (e.g., silica gel, Sephadex) to separate compounds based on polarity.

-

Purification: Fractions containing the target compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure Alterbrassicene B.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

Alterbrassicene B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alterbrassicene B, a fusicoccane-derived diterpenoid isolated from the fungus Alternaria brassicicola, has demonstrated notable cytotoxic activity against human cancer cell lines. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols relevant to its study. This document is intended to serve as a foundational resource for researchers in oncology, natural product chemistry, and drug discovery.

Chemical and Physical Properties

Alterbrassicene B is a structurally complex natural product with the following identifiers:

| Property | Value |

| CAS Number | 2575789-01-2 |

| Molecular Formula | C₂₁H₃₀O₅ |

| Molecular Weight | 362.46 g/mol |

Biological Activity

Alterbrassicene B has been identified as a potential anticancer agent due to its cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

Studies have demonstrated the dose-dependent cytotoxic activity of Alterbrassicene B against human ovarian carcinoma (OVCAR-3) and triple-negative breast cancer (MDA-MB-231) cell lines.[1] The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | IC₅₀ (µM) |

| OVCAR-3 | 19.25 |

| MDA-MB-231 | 31.22 |

Experimental Protocols

Isolation and Structure Elucidation of Alterbrassicene B

The isolation of Alterbrassicene B from the fungus Alternaria brassicicola involves standard chromatographic techniques. The structural elucidation is achieved through a combination of spectroscopic methods.

Experimental Workflow for Isolation and Structure Elucidation

Caption: Workflow for the isolation and structural elucidation of Alterbrassicene B.

Methodology:

-

Fungal Culture and Extraction: Alternaria brassicicola is cultured in a suitable broth medium. The fermentation broth and mycelia are extracted with an organic solvent such as ethyl acetate to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps, including silica gel column chromatography and Sephadex LH-20 column chromatography, to separate the components. Final purification is achieved using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The molecular formula of the purified compound is determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The planar structure and relative stereochemistry are established using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy.

Cytotoxicity Assay

The cytotoxic activity of Alterbrassicene B against cancer cell lines is typically evaluated using a protein-based staining method, such as the sulforhodamine B (SRB) assay.

Experimental Protocol for SRB Cytotoxicity Assay

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., OVCAR-3, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Alterbrassicene B and incubated for 48 hours.

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Potential Mechanism of Action: A Look at the NF-κB Signaling Pathway

While the direct molecular target of Alterbrassicene B has not been fully elucidated, a related compound, Alterbrassicene A, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by suppressing the phosphorylation of p65. The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

Canonical NF-κB Signaling Pathway

Caption: Overview of the canonical NF-κB signaling pathway.

Given the structural similarity to Alterbrassicene A, it is plausible that Alterbrassicene B may also exert its anticancer effects through modulation of the NF-κB pathway. Further investigation into the direct interaction of Alterbrassicene B with key components of this pathway, such as the IKK complex, is warranted.

Future Directions

Alterbrassicene B represents a promising natural product lead for the development of novel anticancer therapeutics. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) of Alterbrassicene B and confirming its effects on the NF-κB and other relevant signaling pathways.

-

In Vivo Efficacy: Evaluating the antitumor activity of Alterbrassicene B in preclinical animal models of ovarian and breast cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Alterbrassicene B to identify key structural features required for its cytotoxic activity and to potentially improve its potency and selectivity.

This technical guide provides a summary of the current knowledge on Alterbrassicene B. As research progresses, a deeper understanding of its therapeutic potential will undoubtedly emerge.

References

An In-depth Technical Guide to Natural Products Isolated from Alternaria Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Alternaria is a ubiquitous group of ascomycetous fungi, found in diverse ecosystems worldwide as plant pathogens, saprophytes, and endophytes.[1][2] These fungi are prolific producers of a wide array of structurally diverse secondary metabolites.[1][2] These natural products exhibit a broad spectrum of biological activities, including potent anticancer, antibacterial, antifungal, phytotoxic, and enzyme inhibitory properties, making them a significant area of interest for drug discovery and development.[1][2]

This technical guide provides a comprehensive overview of the major classes of natural products isolated from Alternaria species, their biological activities with quantitative data, detailed experimental protocols for their isolation and bioactivity assessment, and visualizations of key signaling pathways they modulate.

Major Classes of Natural Products from Alternaria Species

The secondary metabolites produced by Alternaria species can be broadly categorized into several major chemical classes based on their biosynthetic origins and structural features.

Polyketides

Polyketides represent one of the most abundant and structurally diverse classes of metabolites from Alternaria.[1] They are synthesized through the polyketide synthase (PKS) pathway and exhibit a wide range of biological activities.

-

Dibenzopyrones: This prominent subgroup includes well-known mycotoxins such as alternariol (AOH), alternariol monomethyl ether (AME), and altenuene.[3][4] These compounds are frequently found as contaminants in food and feed.[5] They have been shown to possess cytotoxic, genotoxic, and estrogenic activities.[6][7]

-

Perylenequinones: This class includes compounds like altertoxins (e.g., Altertoxin I and II) and stemphyltoxin.[6][8] Altertoxin II, in particular, has demonstrated potent and selective cytotoxicity against certain cancer cell lines by inducing DNA double-strand breaks.[1][9]

-

Other Polyketides: A variety of other polyketide structures have been isolated, including pyranones, anthraquinones, and unique fused ring systems, many of which exhibit significant biological activities.[10]

Nitrogen-Containing Compounds

Alternaria species produce a variety of nitrogenous metabolites, including peptides, alkaloids, and other nitrogen-containing small molecules.

-

Cyclic Peptides: Tentoxin, a cyclic tetrapeptide, is a well-known non-host-selective phytotoxin that inhibits photophosphorylation in sensitive plant species.[10] Other cyclic peptides with antifungal and other bioactivities have also been reported.[10]

-

Tetramic Acid Derivatives: Tenuazonic acid is a prominent mycotoxin belonging to this class, known for its phytotoxic and antimicrobial properties.[11]

-

Alkaloids and Other Amides: Various other nitrogen-containing compounds with diverse structures and biological activities are also produced by Alternaria species.

Terpenoids

Terpenoids from Alternaria include a range of sesquiterpenoids, diterpenoids, and meroterpenoids, some of which exhibit cytotoxic and other interesting biological properties.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for selected natural products isolated from Alternaria species.

Table 1: Cytotoxic Activity of Alternaria Natural Products against Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Polyketides | ||||

| Alternariol (AOH) | Ewing Sarcoma Cells | 2.5 | [8] | |

| Alternariol-9-methyl ether (AME) | A549 (Lung Carcinoma) | 2.69 | [6] | |

| Alternariol-9-methyl ether (AME) | PC3 (Prostate Cancer) | 0.64 | [6] | |

| Altertoxin II (ATX-II) | Ewing Sarcoma Cells | MTT | 0.05 | [8] |

| Altertoxin II (ATX-II) | A549 (Lung Carcinoma) | 1.15 | [6] | |

| Altertoxin II (ATX-II) | PC3 (Prostate Cancer) | 0.33 | [6] | |

| Altertoxin VII | K562 (Erythroleukemia) | CCK-8 | 26.58 µg/mL | [12] |

| Altertoxin VII | SGC-7901 (Gastric Carcinoma) | CCK-8 | 8.75 µg/mL | [12] |

| Altertoxin VII | BEL-7402 (Hepatocellular Carcinoma) | CCK-8 | 13.11 µg/mL | [12] |

| Compound 11 (Perylenequinone) | K562 (Erythroleukemia) | CCK-8 | 19.67 µg/mL | [12] |

| Terpenoids | ||||

| Diterpene (Unnamed) | Human Tumor Cell Lines | 15.87 - 36.85 | [13] | |

| Meroterpenoids (Unnamed) | Human Cancer Cells | 12.83 - 32.87 | [13] | |

| Other | ||||

| A. tenuissima Extract | HeLa (Cervical Cancer) | SRB | 67.76 µg/mL | [7] |

| A. tenuissima Extract | SKOV-3 (Ovarian Cancer) | SRB | 74.60 µg/mL | [7] |

| A. tenuissima Extract | MCF-7 (Breast Cancer) | SRB | 55.53 µg/mL | [7] |

| α-mangostin | HeLa (Cervical Cancer) | MTT | 24.53 ± 1.48 | [14] |

Table 2: Antimicrobial Activity of Alternaria Natural Products

| Compound | Target Organism | Assay | MIC (µg/mL or µM) | Reference |

| Polyketides | ||||

| Altenuisol | Xanthomonas oryzae pv. oryzae | 86.7 - 364.7 µM | [5] | |

| 4-hydroxyalternariol-9-methyl ether | Xanthomonas oryzae pv. oryzae | 86.7 - 364.7 µM | [5] | |

| Alternariol | Xanthomonas oryzae pv. oryzae | 86.7 - 364.7 µM | [5] | |

| Compound 25 (Perylenequinone) | Staphylococcus aureus | 31.25 | [12] | |

| Nitrogen-Containing Compounds | ||||

| Puwainaphycin/Minutissamide | Alternaria alternata | 37 µM | [10] | |

| Puwainaphycin/Minutissamide | Aspergillus fumigatus | 0.6 µM | [10] | |

| Maribasin A and B | Alternaria solani | 25 - 200 | [10] | |

| Other | ||||

| Alternaria sp. EtOAc Extract | Methicillin-resistant S. aureus (MRSA) | 125 and 250 | [14] | |

| Tenuazonic Acid | Escherichia coli | Broth Microdilution | 0.25% (for Tea Tree Oil) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and bioactivity assessment of natural products from Alternaria species.

Isolation and Purification of Alternaria Natural Products

1. Fungal Culture and Extraction:

-

Culture: Alternaria species are typically cultured on solid rice medium or in liquid potato dextrose broth (PDB) to induce the production of secondary metabolites.[6][16] Cultures are incubated in the dark at a controlled temperature (e.g., 25-28°C) for several weeks.[16]

-

Extraction: The fungal culture (mycelium and medium) is exhaustively extracted with organic solvents such as ethyl acetate (EtOAc) or methanol (MeOH).[17][18] The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

Column Chromatography (CC): The crude extract is subjected to column chromatography on silica gel or other stationary phases (e.g., Sephadex LH-20).[19] A gradient of solvents with increasing polarity (e.g., hexane-EtOAc, dichloromethane-MeOH) is used to elute fractions of increasing polarity.[19]

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from CC are further purified by preparative or semi-preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients).[3][20][21] The elution is monitored by a UV detector at appropriate wavelengths.[20]

3. Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[3]

Bioactivity Assays

1. Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[11][13][22]

-

Treatment: Cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).[11][14]

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.[13][23]

-

Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[13][23] The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.[23]

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

2. Antimicrobial Assay (Broth Microdilution Method for MIC Determination): The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[24][25]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[26][27]

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[26]

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[24][26]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[26]

3. Phytotoxicity Assay (Lettuce Seed Germination Inhibition Assay): This assay assesses the phytotoxic effects of a compound on seed germination and seedling growth.[28][29]

-

Preparation: A filter paper is placed in a Petri dish and moistened with a solution of the test compound at various concentrations.[28]

-

Seed Plating and Incubation: A specific number of lettuce seeds (e.g., 20) are placed on the filter paper. The Petri dishes are sealed and incubated in the dark at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 days).[28]

-

Assessment: After the incubation period, the germination percentage, root length, and shoot length of the seedlings are measured.[28]

-

Data Analysis: The inhibitory effect of the compound is calculated by comparing the results with a control group treated with the solvent only.

Signaling Pathways and Mechanisms of Action

Alternaria natural products exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways.

AAL-Toxin Induced Programmed Cell Death (PCD) in Plants

AAL-toxins are host-selective toxins that induce programmed cell death (PCD) in susceptible tomato cultivars.[2][30] The primary mechanism involves the inhibition of ceramide synthase, a key enzyme in sphingolipid biosynthesis.[2][6][31] This leads to an accumulation of sphinganine, which triggers a signaling cascade involving reactive oxygen species (ROS) production, activation of mitogen-activated protein kinases (MAPKs), and ethylene and jasmonic acid signaling, ultimately leading to apoptosis-like cell death.[2][6][31]

Caption: AAL-Toxin Induced Programmed Cell Death Pathway in Plants.

Altertoxin II-Induced Cytotoxicity

Altertoxin II (ATX-II) is a potent cytotoxic agent that selectively targets certain cancer cells, such as Ewing sarcoma.[1][9] Its mechanism of action involves the induction of DNA double-strand breaks, which triggers a rapid DNA damage response and leads to cell cycle arrest in the S phase.[1][9] This DNA damage is thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS).[8]

Caption: Mechanism of Altertoxin II-Induced Cytotoxicity.

Conclusion

The natural products isolated from Alternaria species represent a rich and diverse source of bioactive compounds with significant potential for the development of new pharmaceuticals and agrochemicals. Their varied chemical structures and potent biological activities, ranging from cytotoxicity against cancer cells to antimicrobial and phytotoxic effects, underscore the importance of continued research in this area. This technical guide has provided a foundational overview of the key compound classes, their biological activities, and the experimental approaches used to study them. Further exploration of the biosynthetic pathways, mechanisms of action, and structure-activity relationships of these fascinating molecules will undoubtedly lead to new discoveries and applications in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Alternaria alternata Mycotoxins by LC-SPE-NMR and Their Cytotoxic Effects to Soybean (Glycine max) Cell Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of 13 Alternaria mycotoxins including modified forms in beer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Altertoxin II | 56257-59-1 | Benchchem [benchchem.com]

- 9. Altertoxin II, a Highly Effective and Specific Compound against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. In vitro assessment of anti-proliferative effect induced by α-mangostin from Cratoxylum arborescens on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. acm.or.kr [acm.or.kr]

- 28. researchgate.net [researchgate.net]

- 29. horizontal.ecn.nl [horizontal.ecn.nl]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

Potential Therapeutic Targets of Alterbrassicene B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alterbrassicene B, a diterpenoid isolated from the fungus Alternaria brassicicola, has emerged as a compound of interest in oncological research. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of Alterbrassicene B's therapeutic targets, drawing parallels with closely related compounds to elucidate its potential mechanisms of action. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to support further investigation and drug development efforts.

Introduction

Diterpenoids, a class of natural products, are well-documented for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Alterbrassicene B belongs to the fusicoccane family of diterpenoids, which are known to modulate various cellular signaling pathways. While research specifically on Alterbrassicene B is in its nascent stages, the existing data, coupled with the known activities of analogous compounds, provides a solid foundation for identifying its potential therapeutic targets.

Known Biological Activity and Potential Therapeutic Targets

Initial research has identified Alterbrassicene B as an anticancer agent.[1][2] Its primary known activity is cytotoxicity against specific human cancer cell lines.

Anti-Cancer Activity

-

Cytotoxicity: Alterbrassicene B has demonstrated cytotoxic effects against human ovarian carcinoma (OVCAR) and triple-negative breast cancer (MDA-MB-231) cell lines.[1][2]

-

Potential Targets in Cancer: While the precise molecular targets of Alterbrassicene B are yet to be fully elucidated, the activity of a closely related compound, Alterbrassicene A, provides valuable insights. Alterbrassicene A has been shown to inhibit the calcification of the aortic valve by suppressing the phosphorylation of the p65 subunit of NF-κB.[3] This strongly suggests that the NF-κB signaling pathway is a potential therapeutic target for Alterbrassicene B in cancer. The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis, and its dysregulation is a hallmark of many cancers.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of Alterbrassicene B.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| OVCAR | Ovarian Carcinoma | 19.25 | [1][2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 31.22 | [1][2] |

Table 1: Cytotoxicity of Alterbrassicene B

Signaling Pathways

Based on the activity of related compounds, the NF-κB pathway is a primary putative target of Alterbrassicene B.

Caption: Putative inhibition of the NF-κB signaling pathway by Alterbrassicene B.

Experimental Protocols

While specific experimental protocols for Alterbrassicene B are not yet widely published, standard methodologies would be employed to investigate its therapeutic potential. The following are detailed protocols for key experiments that would be crucial for elucidating its mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Alterbrassicene B on cancer cell lines.

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., OVCAR, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Alterbrassicene B in culture medium. Replace the existing medium with the medium containing the different concentrations of Alterbrassicene B. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to investigate the effect of Alterbrassicene B on the expression and phosphorylation of key proteins in the NF-κB pathway.

Methodology:

-

Cell Lysis: Treat cells with Alterbrassicene B for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Future Directions

The preliminary data on Alterbrassicene B is promising, but further research is required to fully understand its therapeutic potential. Future studies should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of Alterbrassicene B.

-

In-depth Mechanistic Studies: Investigating the effects of Alterbrassicene B on other key cancer-related signaling pathways, including the MAPK and PI3K/Akt pathways.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of Alterbrassicene B in preclinical animal models of ovarian and breast cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Alterbrassicene B to identify more potent and selective compounds.

Conclusion

Alterbrassicene B is a promising natural product with demonstrated anti-cancer activity. The available evidence points towards the NF-κB signaling pathway as a key therapeutic target. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of Alterbrassicene B and its derivatives. Continued investigation into its mechanism of action and in vivo efficacy is warranted to advance this compound towards clinical development.

References

Methodological & Application

Total Synthesis of (-)-Alterbrassicene B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (-)-Alterbrassicene B, a C16-nor-fusicoccane diterpenoid. The synthesis strategy employs a convergent approach, uniting two enantioenriched cyclopentene fragments to construct the core structure, which is then elaborated to the natural product. A key transformation in the final step involves a Lewis acid-induced transannular oxa-Michael addition to furnish the characteristic bridged ether linkage of (-)-Alterbrassicene B from its precursor, (+)-3-Ketobrassicicene W.

I. Synthetic Strategy Overview

The total synthesis of (-)-Alterbrassicene B is achieved through a multi-step sequence starting from readily available precursors. The overall workflow can be divided into three main stages:

-

Convergent Assembly of the Carbocyclic Core: Two chiral cyclopentene building blocks are synthesized and coupled to form the central 5-8-5 fused ring system.

-

Diastereoselective Functionalization: A series of substrate-controlled hydration, oxidation, and reduction steps are employed to install the requisite stereocenters, leading to the formation of the advanced intermediate, (+)-3-Ketobrassicicene W.

-

Final Transannular Cyclization: The synthesis culminates in a Lewis acid-promoted intramolecular transannular oxa-Michael addition of (+)-3-Ketobrassicicene W to yield (-)-Alterbrassicene B.

Caption: Overall workflow for the total synthesis of (-)-Alterbrassicene B.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the final steps in the synthesis of (-)-Alterbrassicene B from a late-stage intermediate.

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | Reductive Opening of Oxa-Bridge | Reductive conditions | ~85% |

| 2 | Hydrogenation of Tetrasubstituted Olefin | H₂, Pd/C, EtOAc | ~90% |

| 3 | Lewis Acid-Induced Transannular Oxa-Michael Addition | Lewis Acid (e.g., TMSOTf), CH₂Cl₂, -78 °C to rt | ~75% |

III. Key Experimental Protocols

Protocol 1: Synthesis of (+)-3-Ketobrassicicene W

This protocol describes the conversion of a late-stage intermediate to (+)-3-Ketobrassicicene W through a sequence of reductive opening and hydrogenation.

-

Reductive Opening:

-

To a solution of the advanced oxa-bridged intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a reducing agent (e.g., samarium(II) iodide) at low temperature (-78 °C).

-

Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the diol intermediate.

-

-

Hydrogenation:

-

Dissolve the diol intermediate (1.0 eq) in ethyl acetate and add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield (+)-3-Ketobrassicicene W, which may be used in the next step without further purification.

-

Protocol 2: Total Synthesis of (-)-Alterbrassicene B via Transannular Oxa-Michael Addition

This protocol details the final step in the synthesis, the conversion of (+)-3-Ketobrassicicene W to (-)-Alterbrassicene B.

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (+)-3-Ketobrassicicene W (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lewis Acid Addition:

-

Slowly add a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq), to the cooled solution via syringe.

-

-

Reaction Progression:

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford (-)-Alterbrassicene B as a white solid.

-

Caption: Key final transformation to (-)-Alterbrassicene B.

IV. Conclusion

The successful total synthesis of (-)-Alterbrassicene B provides a robust and scalable route to this complex natural product.[1][2] The strategic use of a convergent assembly and a late-stage, diastereoselective transannular cyclization are key features of this synthetic approach. These detailed protocols and application notes serve as a valuable resource for researchers in natural product synthesis and drug discovery, enabling further investigation into the biological activities of (-)-Alterbrassicene B and its analogues.

References

Enantioselective Synthesis of the Alterbrassicene Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alterbrassicene C is a diterpenoid natural product with a complex and unique tetracyclic core structure. Its intriguing molecular architecture, featuring a densely functionalized carbocyclic framework, has made it a compelling target for synthetic chemists. The development of an enantioselective synthesis is crucial for enabling detailed structure-activity relationship (SAR) studies and exploring its therapeutic potential. This document provides detailed application notes and protocols for the enantioselective synthesis of the Alterbrassicene core structure, based on the successful total synthesis reported by Wood and coworkers.[1][2] The key features of this synthesis include a convergent strategy involving the preparation of two key cyclopentane building blocks, a diastereoselective coupling, a ring-closing metathesis (RCM) to construct the eight-membered ring, a strategic haloetherification and 1,2-migration, and a final intricate oxa-Michael/retro-oxa-Michael cascade to forge the core bicyclic ether system.[1][2]

Synthetic Strategy Overview

The enantioselective synthesis of the Alterbrassicene core commences with the preparation of two functionalized cyclopentane fragments. These fragments are then coupled, and the resulting acyclic precursor undergoes a Grubbs-II catalyzed ring-closing metathesis to form the central eight-membered ring. Subsequent transformations, including an NBS-mediated etherification and a silver-promoted 1,2-migration, set the stage for the key oxa-Michael/retro-oxa-Michael cascade, which ultimately delivers the complex tetracyclic core of Alterbrassicene.

Figure 1: Overall synthetic workflow for the Alterbrassicene core.

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

| Step | Transformation | Product | Yield (%) |

| 1 | Synthesis of Aldehyde Fragment | Aldehyde 8 | 55 (2 steps) |

| 2 | Synthesis of Bromide Fragment | Bromide 7 | 67 |

| 3 | Coupling of Fragments 7 and 8 | Diol 15 | 54 (2 steps, one pot) |

| 4 | Ring-Closing Metathesis | Tricyclic Diene 6 | (part of 54% for step 3) |

| 5 | Haloetherification | Bicyclic Ether 16 | Not Reported |

| 6 | Silver-Promoted 1,2-Migration | Bis-ether 17 | High Yielding |

| 7 | Epoxidation and Oxidation | Keto-epoxide 18 | Not Reported |

| 8 | Oxa-Michael/Retro-Oxa-Michael Cascade | Alterbrassicene Core 19 | Not Reported |

Note: Yields are based on published data and may vary depending on experimental conditions.[1][3]

Experimental Protocols

Protocol 1: Synthesis of Aldehyde Fragment 8

This protocol describes the synthesis of a key aldehyde fragment starting from a known cyclopentanone derivative. The sequence involves alpha-functionalization, alkene isomerization, and oxidative cleavage.

References

Application Notes and Protocols for In Vitro Anticancer Studies of Alterbrassicene B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alterbrassicene B, a fusicoccane diterpenoid isolated from the fungus Alternaria brassicicola, has demonstrated promising anticancer properties.[1][2][3] Initial studies have revealed its cytotoxic effects against human ovarian cancer (OVCAR) and triple-negative breast cancer (MDA-MB-231) cell lines.[1][2] These application notes provide a comprehensive framework for the in vitro experimental design to further investigate the anticancer potential and elucidate the mechanism of action of Alterbrassicene B. The protocols outlined herein are intended to guide researchers in conducting robust and reproducible studies for the evaluation of this novel compound.

Alterbrassicene B has a molecular formula of C₂₁H₃₀O₅ and a molecular weight of 362.46.[2] Preliminary data indicates IC50 values of 19.25 μM in OVCAR cells and 31.22 μM in MDA-MB-231 cells, establishing a baseline for its cytotoxic potency.[1][2] The following protocols will expand upon these initial findings to explore the underlying cellular and molecular mechanisms responsible for its anticancer activity.

Experimental Design and Workflow

The proposed experimental workflow is designed to systematically characterize the anticancer effects of Alterbrassicene B, starting from a broad assessment of its cytotoxicity across multiple cell lines and progressing to a more detailed investigation of its mechanism of action.

Caption: Experimental workflow for the in vitro evaluation of Alterbrassicene B.

Data Presentation

Table 1: Cytotoxicity of Alterbrassicene B in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| OVCAR-3 | Ovarian Carcinoma | Experimental Data | Experimental Data |

| SK-OV-3 | Ovarian Carcinoma | Experimental Data | Experimental Data |

| MDA-MB-231 | Triple-Negative Breast Cancer | Experimental Data | Experimental Data |

| MCF-7 | Estrogen-Receptor Positive Breast Cancer | Experimental Data | Experimental Data |

| hTERT-HPNE (Normal) | Normal Pancreatic Epithelial | Experimental Data | Experimental Data |

| MRC-5 (Normal) | Normal Lung Fibroblast | Experimental Data | Experimental Data |

Table 2: Effect of Alterbrassicene B on Apoptosis in OVCAR-3 and MDA-MB-231 Cells

| Treatment Group | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| OVCAR-3 | ||||

| Vehicle Control (DMSO) | 0 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC50/2 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC50 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC502 | Experimental Data | Experimental Data | Experimental Data |

| MDA-MB-231 | ||||

| Vehicle Control (DMSO) | 0 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC50/2 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC50 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC502 | Experimental Data | Experimental Data | Experimental Data |

Table 3: Cell Cycle Distribution Analysis of Alterbrassicene B-Treated Cells

| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| OVCAR-3 | ||||

| Vehicle Control (DMSO) | 0 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC50/2 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC50 | Experimental Data | Experimental Data | Experimental Data |

| MDA-MB-231 | ||||

| Vehicle Control (DMSO) | 0 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC50/2 | Experimental Data | Experimental Data | Experimental Data |

| Alterbrassicene B | IC50 | Experimental Data | Experimental Data | Experimental Data |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Alterbrassicene B on a panel of cancer and normal cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Alterbrassicene B

-

Dimethyl sulfoxide (DMSO)

-

Selected cancer and normal cell lines

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Alterbrassicene B in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of Alterbrassicene B. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Alterbrassicene B.

Materials:

-

OVCAR-3 and MDA-MB-231 cells

-

Alterbrassicene B

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Alterbrassicene B at concentrations of IC50/2, IC50, and 2x IC50 for 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of Alterbrassicene B on cell cycle progression.

Materials:

-

OVCAR-3 and MDA-MB-231 cells

-

Alterbrassicene B

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of Alterbrassicene B on key proteins involved in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.

Materials:

-

OVCAR-3 and MDA-MB-231 cells

-

Alterbrassicene B

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Protein electrophoresis and blotting equipment

Procedure:

-

Protein Extraction: Treat cells with Alterbrassicene B, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation status.

Potential Signaling Pathway Investigation

Given that Alterbrassicene B is active against ovarian and breast cancer, it is plausible that it modulates signaling pathways commonly dysregulated in these malignancies, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and apoptosis.

Caption: Hypothetical signaling pathways modulated by Alterbrassicene B.

References

Analytical methods for Alterbrassicene B quantification (HPLC, LC-MS).

A comprehensive guide to the analysis of brassinosteroids, including Alterbrassicene B, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document provides detailed application notes and experimental protocols for the quantitative analysis of brassinosteroids, a class of steroid plant hormones that includes compounds like Alterbrassicene B. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and related fields. The information is compiled from various studies on brassinosteroid analysis, offering a foundational approach that can be adapted for specific research needs.

Introduction to Brassinosteroid Analysis

Brassinosteroids are phytohormones that play a crucial role in plant growth and development. Their quantification is essential for understanding their physiological functions. Due to their low endogenous concentrations in plant tissues, highly sensitive and selective analytical methods like HPLC and LC-MS/MS are required for accurate measurement. These techniques, often involving derivatization, allow for the detection and quantification of brassinosteroids at picogram levels.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on brassinosteroid analysis using LC-MS based methods. These values provide a benchmark for the expected performance of the analytical methods described.

| Analyte | Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (r²) | Recovery (%) | Reference |

| Brassinolide (BL) & Castasterone (CS) | UPLC-MRM-MS | - | 1.7 pg/g FW (BL), 3.9 pg/g FW (CS) | 0.9988 (D3-BL), 0.9993 (D3-CS) | - | [1] |

| 22 Natural Brassinosteroids | UHPLC-ESI-MS/MS | 0.05 - 40 pg | ~7 pg (average) | Up to 3 orders of magnitude | High | [2] |

| Four Brassinolide Analogs | HPLC-ELSD | 0.12 - 0.17 µg | 0.24 - 0.33 µg | 0.9984 - 0.9994 | - | [3] |

| Six Endogenous Brassinosteroids | LC-MS | 1.4 - 2.8 pg/mL | - | 0.9988 - 0.9999 | 93.4 - 116.2 | [4] |

Experimental Protocols

Protocol 1: Sample Preparation for Brassinosteroid Analysis from Plant Tissues

This protocol describes a general procedure for the extraction and purification of brassinosteroids from plant materials prior to HPLC or LC-MS analysis.

Materials:

-

Plant tissue (e.g., leaves, roots, flowers)

-

Liquid nitrogen

-

95% (v/v) aqueous methanol[1]

-

Internal standards (e.g., D3-labeled brassinosteroids)[1]

-

Solid-Phase Extraction (SPE) cartridges (e.g., MAX and MCX)[1]

-

Methanol, water, 1 M KOH, 10% (v/v) MeOH, 5% (v/v) formic acid[1]

Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind it into a fine powder.

-

Extract the powdered tissue with 95% (v/v) aqueous methanol. For quantification, add internal standards to the extraction solvent.[1]

-

Centrifuge the extract and collect the supernatant.

-

Perform a two-step solid-phase extraction (SPE) for purification.

-

MAX Cartridge (Mixed-Mode Anion Exchange):

-

Activate and equilibrate the cartridge with methanol, water, 1 M KOH, 10% (v/v) MeOH, and 95% (v/v) MeOH sequentially.[1]

-

Load the supernatant onto the cartridge.

-

Wash the cartridge and elute the brassinosteroid fraction.

-

-

MCX Cartridge (Mixed-Mode Cation Exchange):

-

Activate and equilibrate the cartridge with methanol, water, 5% (v/v) formic acid, and 10% (v/v) MeOH.[1]

-

Load the eluate from the MAX cartridge.

-

Wash the cartridge and elute the purified brassinosteroid fraction.

-

-

-

Evaporate the purified fraction to dryness and reconstitute in a suitable solvent for HPLC or LC-MS analysis.

Protocol 2: UHPLC-ESI-MS/MS for Brassinosteroid Quantification

This protocol outlines a method for the sensitive quantification of a wide range of brassinosteroids without the need for derivatization.[2]

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: Acquity UPLC CSH C18, 2.1 mm × 50 mm, 1.7 µm[2]

-

Mobile Phase:

-

A: Acetonitrile

-

B: 10 mM formic acid in water[2]

-

-

Gradient: Linear gradient from 35:65 A/B (v/v) to 38.5:61.5 (v/v) over 5 minutes, then to 70:30 A/B over 1.5 minutes.[2]

-

Flow Rate: 0.3 mL/min[2]

-

Injection Volume: 5 µL[2]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

-

Scan Mode: Multiple Reaction Monitoring (MRM)[2]

-

Precursor and Product Ions: Specific precursor-to-product ion transitions should be optimized for each target brassinosteroid.[2]

Visualizations

Caption: General experimental workflow for the quantification of brassinosteroids.

Caption: Logical relationship of analytical methods for brassinosteroid analysis.

References

- 1. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The determination of 22 natural brassinosteroids in a minute sample of plant tissue by UHPLC-ESI-MS/MS - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Sensitive determination of brassinosteroids by solid phase boronate affinity labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Alterbrassicene B Scaffold

For Researchers, Scientists, and Drug Development Professionals